molecular formula C14H10FNO3S B1311509 Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- CAS No. 89733-04-0

Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-

Cat. No.: B1311509
CAS No.: 89733-04-0
M. Wt: 291.3 g/mol
InChI Key: VAKOIOJLRCUGCV-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic compound, followed by the introduction of the fluorophenylthio group through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity. The thioether linkage provides stability and can modulate the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 4’-fluoro-: Similar in structure but lacks the thioether and nitro groups.

    4-Fluoroacetophenone: Another related compound with a simpler structure.

    para-Fluoroacetophenone: Similar to 4-Fluoroacetophenone but with different substitution patterns.

Uniqueness

Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3S/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKOIOJLRCUGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429316
Record name Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89733-04-0
Record name Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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